4-[(3Z,5E)-3,5-bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoic acid
Overview
Description
Deferasirox, identified by the Chemical Abstracts Service number 201530-41-8, is a tridentate iron chelator used primarily to reduce chronic iron overload in patients receiving long-term blood transfusions for conditions such as beta-thalassemia and other chronic anemias . It binds iron with high affinity in a 2:1 ratio, while having low affinity for zinc and copper .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deferasirox is synthesized through a multi-step process involving the reaction of 3,5-dihydroxybenzoic acid with 4-chlorobenzoic acid in the presence of a base to form an ester intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the triazole ring structure .
Industrial Production Methods: Industrial production of deferasirox involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for yield and purity. The process includes stringent control of reaction conditions such as temperature, pH, and solvent choice to ensure high-quality product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Deferasirox undergoes various chemical reactions, including:
Oxidation: Deferasirox can be oxidized under certain conditions, leading to the formation of quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Deferasirox can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Deferasirox has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying iron chelation and its effects on metal ion homeostasis.
Biology: Investigated for its role in modulating iron levels in biological systems and its impact on cellular processes.
Medicine: Primarily used to treat chronic iron overload in patients with conditions like beta-thalassemia.
Industry: Utilized in the development of new iron chelators and related pharmaceuticals.
Mechanism of Action
Deferasirox exerts its effects by binding to iron ions with high affinity, forming a stable complex that is excreted from the body. The primary molecular target is ferric iron (Fe3+), and the chelation process involves the formation of a 2:1 complex with deferasirox. This binding reduces the availability of free iron, thereby preventing iron-mediated oxidative damage and reducing iron overload .
Comparison with Similar Compounds
Deferiprone: Another iron chelator used to treat iron overload, but with a different binding affinity and pharmacokinetic profile.
Deferoxamine: A well-known iron chelator with a higher molecular weight and different administration route (intravenous or subcutaneous).
Uniqueness: Deferasirox is unique in its oral administration route and its ability to form a stable 2:1 complex with ferric iron, making it highly effective for long-term management of iron overload .
Properties
IUPAC Name |
4-[(3Z,5E)-3,5-bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,22-23H,(H,27,28)/b19-15-,20-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSOAWSKCWYLBB-VBGLAJCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2NC(=C3C=CC=CC3=O)N(N2)C4=CC=C(C=C4)C(=O)O)C(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C/C(=C/2\N/C(=C\3/C=CC=CC3=O)/N(N2)C4=CC=C(C=C4)C(=O)O)/C(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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